(2R)-2-azaniumyl-4-bromopent-4-enoate
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Overview
Description
The compound identified as “(2R)-2-azaniumyl-4-bromopent-4-enoate” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-azaniumyl-4-bromopent-4-enoate involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods often include the use of advanced technologies and equipment to ensure the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-4-bromopent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, including metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
(2R)-2-azaniumyl-4-bromopent-4-enoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: this compound is used in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-4-bromopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-azaniumyl-4-bromopent-4-enoate include other chemical entities with related structures or functional groups. Some examples of similar compounds are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit distinct reactivity, biological activity, or other characteristics that make it valuable for specific applications.
Properties
IUPAC Name |
(2R)-2-azaniumyl-4-bromopent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSGBSYHNQHFD-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)[O-])[NH3+])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C[C@H](C(=O)[O-])[NH3+])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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